molecular formula C11H15NO2 B097708 N-Isopropyl-4-hydroxymethylbenzamide CAS No. 16103-51-8

N-Isopropyl-4-hydroxymethylbenzamide

Cat. No.: B097708
CAS No.: 16103-51-8
M. Wt: 193.24 g/mol
InChI Key: QIDMVJPPKCUQME-UHFFFAOYSA-N
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Description

N-Isopropyl-4-hydroxymethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of an isopropyl group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-hydroxymethylbenzamide typically involves the condensation of 4-hydroxymethylbenzoic acid with isopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-hydroxymethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-4-hydroxymethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-4-hydroxymethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The hydroxymethyl and isopropyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-4-methoxybenzamide: Similar in structure but with a methoxy group instead of a hydroxymethyl group.

    N-Isopropyl-4-bromobenzamide: Contains a bromine atom instead of a hydroxymethyl group.

    N-Isopropyl-4-aminobenzamide: Features an amino group instead of a hydroxymethyl group

Uniqueness

N-Isopropyl-4-hydroxymethylbenzamide is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, binding affinity, and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(hydroxymethyl)-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDMVJPPKCUQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167055
Record name N-Isopropyl-4-hydroxymethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16103-51-8
Record name N-Isopropyl-4-hydroxymethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016103518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyl-4-hydroxymethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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